molecular formula C10H14N2OS B14436706 N-Ethyl-N-(2-methoxyphenyl)thiourea CAS No. 73901-54-9

N-Ethyl-N-(2-methoxyphenyl)thiourea

Cat. No.: B14436706
CAS No.: 73901-54-9
M. Wt: 210.30 g/mol
InChI Key: DKWUZAJIXNKTDI-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C10H14N2OS It is a derivative of thiourea, characterized by the presence of an ethyl group and a methoxyphenyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-methoxyphenyl)thiourea typically involves the reaction of ethylamine with 2-methoxyphenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the reaction of ethylamine with 2-methoxyphenyl isothiocyanate in a flow reactor, followed by purification using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-(2-methoxyphenyl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The compound’s thiourea group is crucial for its binding affinity and specificity. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(2-methoxyphenyl)thiourea
  • N-Ethyl-N-(4-methoxyphenyl)thiourea
  • N-Phenyl-N’-(2-methoxyphenyl)thiourea

Uniqueness

N-Ethyl-N-(2-methoxyphenyl)thiourea is unique due to the presence of both an ethyl group and a methoxyphenyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

CAS No.

73901-54-9

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

1-ethyl-1-(2-methoxyphenyl)thiourea

InChI

InChI=1S/C10H14N2OS/c1-3-12(10(11)14)8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H2,11,14)

InChI Key

DKWUZAJIXNKTDI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1OC)C(=S)N

Origin of Product

United States

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